Diltiazem maleate
Overview
Description
Diltiazem maleate is a benzothiazepine derivative with significant antihypertensive and vasodilating properties. It is primarily used as a calcium channel blocker to treat hypertension, chronic stable angina, and certain heart arrhythmias . Approved by the FDA in 1982, this compound works by inhibiting calcium influx into cardiac and vascular smooth muscle during depolarization .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diltiazem maleate involves several steps, starting with the preparation of the benzothiazepine core. The key intermediate, 2-(dimethylamino)ethyl chloride, reacts with 2-(4-methoxyphenyl)thioacetic acid to form the benzothiazepine ring. This intermediate is then acetylated to yield diltiazem .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain the consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: Diltiazem maleate undergoes various chemical reactions, including:
Oxidation: Diltiazem can be oxidized to form desacetyl diltiazem, a major metabolite.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: N-demethylation is a common substitution reaction for diltiazem.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: N-demethylation often involves the use of strong acids or bases.
Major Products:
Desacetyl diltiazem: Formed through oxidation.
N-desmethyl diltiazem: Resulting from N-demethylation.
Scientific Research Applications
Diltiazem maleate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study calcium channel blockers.
Biology: Investigated for its effects on cellular calcium influx and muscle contraction.
Medicine: Extensively used in cardiovascular research to study its effects on hypertension, angina, and arrhythmias.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
Diltiazem maleate exerts its effects by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells during depolarization. This inhibition leads to the relaxation of coronary vascular smooth muscle and coronary vasodilation, thereby increasing myocardial oxygen delivery. The compound binds to the alpha-1 subunit of L-type calcium channels, which are involved in muscle contraction .
Comparison with Similar Compounds
Verapamil: Another nondihydropyridine calcium channel blocker that acts primarily on the heart muscle.
Nifedipine: A dihydropyridine calcium channel blocker that preferentially acts on vascular smooth muscle.
Comparison:
Diltiazem vs. Verapamil: Diltiazem displays intermediate specificity, targeting both cardiac and vascular smooth muscle, whereas verapamil primarily affects the heart muscle.
Diltiazem vs. Nifedipine: Diltiazem has a balanced effect on both cardiac and vascular smooth muscle, while nifedipine mainly targets vascular smooth muscle.
Diltiazem maleate’s unique ability to target both cardiac and vascular smooth muscle makes it a versatile and effective treatment option for various cardiovascular conditions.
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;[(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S.C4H4O4/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3;5-3(6)1-2-4(7)8/h5-12,20-21H,13-14H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t20-,21+;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBXLOWLFLTDMD-WECFPGDBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.C(=CC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.C(=C\C(=O)O)\C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139492-78-7 | |
Record name | Diltiazem maleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139492787 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DILTIAZEM MALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/896626Q8XW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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